3-(Difluoromethyl)morpholine
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Overview
Description
3-(Difluoromethyl)morpholine is a heterocyclic organic compound featuring a morpholine ring substituted with a difluoromethyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)morpholine typically involves the introduction of a difluoromethyl group to a morpholine ring. One common method includes the reaction of morpholine with difluoromethylating agents under controlled conditions. For instance, difluoromethylation can be achieved using difluorocarbene precursors in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield morpholine derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the morpholine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents and nucleophiles are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions include various substituted morpholines, N-oxides, and reduced morpholine derivatives .
Scientific Research Applications
3-(Difluoromethyl)morpholine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
3-(Trifluoromethyl)morpholine: Similar in structure but with a trifluoromethyl group.
3-(Chloromethyl)morpholine: Contains a chloromethyl group instead of difluoromethyl.
3-(Bromomethyl)morpholine: Features a bromomethyl group.
Uniqueness: 3-(Difluoromethyl)morpholine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and metabolic profile compared to its analogs .
Properties
Molecular Formula |
C5H9F2NO |
---|---|
Molecular Weight |
137.13 g/mol |
IUPAC Name |
3-(difluoromethyl)morpholine |
InChI |
InChI=1S/C5H9F2NO/c6-5(7)4-3-9-2-1-8-4/h4-5,8H,1-3H2 |
InChI Key |
XLKUBUPJCAGGDP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C(F)F |
Origin of Product |
United States |
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